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molecular formula C11H13ClO3 B8737072 1-(5-Chloro-2,4-dihydroxy-3-propylphenyl)ethanone CAS No. 88420-39-7

1-(5-Chloro-2,4-dihydroxy-3-propylphenyl)ethanone

Cat. No. B8737072
M. Wt: 228.67 g/mol
InChI Key: NYJQSKOHRAMJEY-UHFFFAOYSA-N
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Patent
US04507498

Procedure details

To a solution of 5.0 g (0.026 mol) of 1-(2,4-dihydroxy-3-propylphenyl)ethanone in 125 ml of chloroform was added 32.3 ml of (0.030 mol) 0.94M chlorine in chloroform dropwise at 25°. The mixture was stirred at 25° for 2.5 hours. The solvent was removed in vacuo and the residue was extracted with hot hexane. The hexane extract was boiled down to 100 ml and allowed to crystallize. Filtration gave 3.0 g, melting point 96°. (51% yield) of 1-(5-chloro-2,4-dihydroxy-3-propylphenyl)ethanone.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].[Cl:15]Cl>C(Cl)(Cl)Cl>[Cl:15][C:5]1[C:6]([OH:11])=[C:7]([CH2:8][CH2:9][CH3:10])[C:2]([OH:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=CC(=C1CCC)O)C(C)=O
Name
Quantity
0.03 mol
Type
reactant
Smiles
ClCl
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hot hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave 3.0 g, melting point 96°

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C1)C(C)=O)O)CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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